molecular formula C24H21FN2OS B2937510 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 450347-11-2

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2937510
CAS RN: 450347-11-2
M. Wt: 404.5
InChI Key: ZYYRHECQHHRAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known by its common name, LY294002, and is a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is a key enzyme involved in various cellular processes.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of (indol-3-yl)alkylamides, including compounds with benzyl or 4-fluorobenzyl moieties, was synthesized and evaluated for analgesic properties. Two compounds exhibited promising analgesic properties, being as potent as reference drugs like flupirtine, ibuprofen, and diclofenac. They were tested for anti-inflammatory activity, with one 4-fluorobenzyl derivative showing significant potential, suggesting these compounds' relevance in developing new analgesic and anti-inflammatory agents (Fouchard et al., 2001).

Antiallergic Agents

  • New N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared in the search for novel antiallergic compounds. Among 41 compounds, one was identified as significantly potent in inhibiting histamine release and IL-4 production, showcasing a potential pathway for developing new antiallergic medication (Menciu et al., 1999).

Anticonvulsant Agents

  • Novel benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Among these, certain compounds showed potent anticonvulsant activity with lower neurotoxicity, indicating their potential as safer anticonvulsant agents (Liu et al., 2016).

Hepatitis B Virus (HBV) Inhibitor

  • A novel compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and evaluated as a new inhibitor of hepatitis B. This substance showed in vitro nanomolar inhibitory activity against HBV, suggesting its potential as a new class of antiviral agent (Ivashchenko et al., 2019).

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-9-11-20(12-10-17)26-24(28)16-29-23-15-27(22-8-3-2-7-21(22)23)14-18-5-4-6-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYRHECQHHRAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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